Peptolide SDZ 214-103 synthetase is an enzyme involved in the biosynthesis of the cyclic peptide known as peptolide SDZ 214-103. This compound is derived from the fungal species Cylindrotrichum oligospermum, which is known for producing various bioactive peptides. Peptolide SDZ 214-103 synthetase is classified as a non-ribosomal peptide synthetase, a type of enzyme that catalyzes the formation of peptide bonds in a manner distinct from ribosomal synthesis.
The primary source of peptolide SDZ 214-103 synthetase is the fungus Cylindrotrichum oligospermum. This organism has been studied for its ability to produce cyclic peptides, which have potential therapeutic applications due to their unique structural properties and biological activities.
Peptolide SDZ 214-103 synthetase falls under the category of non-ribosomal peptide synthetases, which are large multi-enzyme complexes responsible for synthesizing a variety of peptides without the involvement of ribosomes. This classification highlights its role in producing complex natural products that may exhibit antibiotic, antifungal, or immunosuppressive properties.
The synthesis of peptolide SDZ 214-103 involves a series of enzymatic reactions facilitated by peptolide SDZ 214-103 synthetase. This enzyme operates through a modular mechanism, where each module is responsible for incorporating specific amino acids into the growing peptide chain. The process typically follows these steps:
The enzyme's activity can be influenced by various factors, including substrate availability and environmental conditions such as pH and temperature. Studies have shown that peptolide SDZ 214-103 synthetase exhibits specific substrate preferences, which dictate the types of amino acids incorporated into the final product .
Peptolide SDZ 214-103 synthetase has a complex molecular structure that contributes to its function as a non-ribosomal peptide synthetase. While specific structural data may vary, it is generally characterized by multiple domains that facilitate different enzymatic functions.
The molecular mass of peptolide SDZ 214-103 synthetase is reported to be slightly lower than that of cyclosporin synthetase, indicating a substantial size that reflects its multi-functional capabilities . The enzyme's structure includes various active sites that correspond to its substrate specificity and catalytic activity.
The primary chemical reactions catalyzed by peptolide SDZ 214-103 synthetase include:
These reactions occur in a sequential manner, with each step being tightly regulated by the enzyme's structural configuration and substrate interactions. The specificity of substrate binding plays a crucial role in determining the final composition and structure of peptolide SDZ 214-103 .
The mechanism of action for peptolide SDZ 214-103 synthetase involves several key steps:
Research indicates that variations in substrate specificity can lead to different product profiles, highlighting the enzyme's versatility in synthesizing related compounds .
Peptolide SDZ 214-103 exhibits properties typical of cyclic peptides, including stability under physiological conditions and potential solubility in organic solvents.
Chemically, peptolide SDZ 214-103 is characterized by its cyclic structure, which contributes to its biological activity and resistance to enzymatic degradation. Its unique composition allows it to interact with various biological targets effectively.
Studies have demonstrated that modifications in the molecular structure can significantly impact the compound's biological activity, making it an interesting subject for further research in medicinal chemistry .
Peptolide SDZ 214-103 has potential applications in various scientific fields:
Peptolide SDZ 214-103 (also known as (Thr², Leu⁵, D-Hiv⁸, Leu¹⁰)-cyclosporin) emerged from targeted screening efforts in the late 1980s by Sandoz Pharmaceuticals (now Novartis) as a structural analog of cyclosporin A (CsA). Isolated from the fungus Cylindrotrichum oligosporum, it was identified during investigations into cyclosporin derivatives with refined pharmacological profiles [1] [4]. Historically, this discovery paralleled foundational work on cyclosporine by Jean-François Borel and Roy Calne, which revolutionized organ transplantation immunosuppression in the 1970s–1980s [1]. Unlike traditional ribosomally synthesized peptides, SDZ 214-103 belongs to the peptolide family—hybrid molecules featuring ester bonds (D-2-hydroxyisovaleric acid at position 8) alongside amide linkages. This imparts distinct conformational flexibility critical for biological activity [4] [9].
SDZ 214-103 exhibits potent immunosuppressive activity by inhibiting T-cell activation via formation of a ternary complex with cyclophilin A (CypA) and calcineurin, analogous to CsA [3] [9]. Its significance extends beyond immunosuppression as a biochemical tool for studying prolyl isomerase inhibition and conformational switching in protein-ligand interactions. The discovery underscored nature’s ability to diversify non-ribosomal peptides through subtle modifications in NRPS substrate selection and assembly [3] [8].
Peptolide SDZ 214-103 synthetase is a multifunctional megasynthetase (>1.6 MDa) operating via a thiotemplate mechanism. Structurally, it belongs to the non-ribosomal peptide synthetase (NRPS) family, characterized by a linear arrangement of catalytic domains organized into modules. Each module incorporates one residue into the growing peptolide chain. The enzyme comprises 11 modules corresponding to the undecapeptide structure of SDZ 214-103, with each module containing adenylation (A), thiolation (T), and condensation (C) domains [7] [10]. Key modifications distinguish it from cyclosporin synthetase:
Comparative analyses with cyclosporin synthetase reveal distinct substrate recognition profiles. In vitro studies demonstrate that the D-2-hydroxy acid position (position 8) exhibits remarkably low specificity, accepting substrates ranging from D-lactic acid to D-2-hydroxyisocaproic acid. However, additions beyond the hydroxy acid moiety (e.g., extra functional groups) are sterically excluded [2] [6]. Key differences include:
Table 1: Substrate Specificity Profiles of Peptolide SDZ 214-103 Synthetase vs. Cyclosporin Synthetase [2] [6]
Residue Position | Cyclosporin Synthetase Specificity | SDZ 214-103 Synthetase Specificity |
---|---|---|
1 (Bmt) | Low (broad substrate acceptance) | High (constrained) |
2 (Abu/Thr) | Moderate | Moderate |
3 (Sar) | Very high | Very high |
8 (D-MeVal/D-Hiv) | Low | Very low (broadest tolerance) |
11 (MeLeu/Leu) | Moderate | High |
Structural studies reveal that unbound SDZ 214-103 adopts a distinctly different conformation compared to its cyclophilin-bound state. Crystallographic analysis (PDB: 1CWO) shows that upon binding human cyclophilin A, SDZ 214-103 undergoes a dramatic conformational shift to an all-trans amide bond configuration, eliminating intramolecular hydrogen bonds present in the free state [4] [9]. This conformational plasticity—facilitated by the ester linkage at D-Hiv⁸—enhances target compatibility. The enzyme’s catalytic efficiency arises from dynamic interdomain interactions and precise spatial alignment of substrates during chain elongation.
Table 2: Structural Parameters of SDZ 214-103 in Free and Cyclophilin-Bound States [4] [9]
Parameter | Free Peptolide (Crystal) | Cyclophilin-Bound (1CWO) |
---|---|---|
Amide Bond 3–4 | cis | trans |
Amide Bond 9–10 | cis | trans |
Intramolecular H-bonds | 4 | 0 |
Key Turn Structures | Type VI β-turn (res 6–7) | Extended conformation |
Solvent Exposure | Hydrophobic collapse | Hydrophilic interface |
SDZ 214-103 synthetase operates via a multiple carrier model typical of NRPS systems. The biosynthesis involves discrete steps:
The processivity is unidirectional, with the nascent chain transferred from the T-domain of module n to the C-domain of module n+1. Methylation domains (M) modify amino acid precursors before condensation, as seen for N-methylleucine residues [8] [10].
Despite synthesizing structurally related immunosuppressants, SDZ 214-103 synthetase and cyclosporin synthetase (CySyn) exhibit key functional divergences:
The substrate permissivity at key positions (e.g., D-hydroxy acid site) enables precursor-directed biosynthesis (PDB) and mutasynthesis. Studies confirm successful incorporation of non-natural D-2-hydroxy acids into SDZ 214-103 analogs via supplemented fermentation [6] [8]. Furthermore, module swapping or A-domain engineering could generate "unnatural" peptolides with modified bioactivities. The enzyme’s structural insights facilitate computational redesign for novel substrate channels or altered cyclization specificity [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1